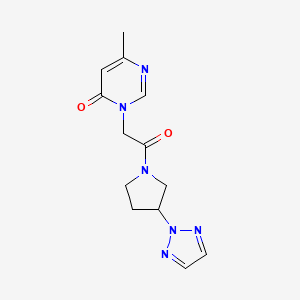

3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-methyl-3-[2-oxo-2-[3-(triazol-2-yl)pyrrolidin-1-yl]ethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2/c1-10-6-12(20)18(9-14-10)8-13(21)17-5-2-11(7-17)19-15-3-4-16-19/h3-4,6,9,11H,2,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTISZYJXKHENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine ring under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, antidiabetic, and antioxidant properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Pyrimidinone Core Modifications: The target compound’s 6-methyl group is conserved in analogues like 3-ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one, suggesting methyl substituents at position 6 may optimize steric and electronic interactions in binding pockets .

Triazole-Containing Analogues: Compound 14 () shares the triazolyl-phenyl motif but replaces pyrimidinone with a methanone-linked piperidine-quinoline system. This highlights the triazole’s versatility in bridging aromatic and aliphatic pharmacophores for receptor targeting .

Pharmacological and Physicochemical Properties

- Lipophilicity : The triazolyl-pyrrolidine group in the target compound likely increases logP compared to simpler analogues like 6-(5-methylisoxazol-4-yl)-2-(methylthio)pyrimidin-4(3H)-one, enhancing blood-brain barrier penetration (hypothesized based on ’s CNS-targeting ligands) .

- Metabolic Stability: The triazole ring resists oxidative degradation, a critical advantage over thiol or methylthio groups in analogues like 3-ethyl-2-mercapto-6-methylthienopyrimidinone .

Biological Activity

The compound 3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a complex organic molecule featuring both triazole and pyrimidine moieties. Its biological activity is of significant interest due to the potential therapeutic applications in various fields, including oncology and neurology. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C12H15N5O2

- IUPAC Name : this compound

Anticancer Properties

Research indicates that triazole-containing compounds exhibit promising anticancer activity. The compound has been investigated for its effects on various cancer cell lines.

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HCT116 | 64.3 | Moderate Activity |

| Mia-PaCa2 | 68.4 | Moderate Activity |

| MDA-MB231 | 42.5 | High Activity |

The IC50 values suggest that the compound demonstrates moderate to high cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : The triazole moiety is known to interact with enzymes involved in cancer progression, potentially inhibiting their activity and leading to reduced cell proliferation.

- Receptor Modulation : The compound may also modulate receptors that play a role in tumor growth and metastasis, although specific targets require further investigation.

Study on Anticancer Activity

In a recent study, derivatives of triazole were synthesized and evaluated for their anticancer properties against multiple cell lines. The study highlighted the effectiveness of compounds similar to the target molecule in inhibiting cell growth through apoptosis induction .

Neuroprotective Effects

Another area of research focuses on the neuroprotective potential of triazole derivatives. The presence of the triazole ring has been associated with enhanced acetylcholinesterase (AChE) inhibitory activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how can its purity be validated?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety .

- Step 2: Coupling the pyrrolidine intermediate with a pyrimidinone derivative using a ketone linker (e.g., 2-oxoethyl group) under amide-bond-forming conditions .

- Step 3: Final purification via recrystallization or column chromatography.

Purity Validation:

- HPLC/LCMS : Ensure >98% purity (retention time alignment and mass-to-charge ratio analysis) .

- 1H NMR : Verify structural integrity by comparing peak integrations (e.g., methyl groups at δ 2.23 ppm, triazole protons at δ 8.63 ppm) .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles in the pyrrolidine-pyrimidinone core .

- 2D NMR (COSY, HSQC) : Assign proton-proton coupling (e.g., pyrrolidine ring protons) and correlate carbons with protons .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations .

Advanced: How can researchers optimize reaction yields when synthesizing the triazole-pyrrolidine intermediate?

Answer:

- Catalyst Screening : Compare Cu(I) catalysts (e.g., CuBr vs. CuI) for azide-alkyne cycloaddition efficiency .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Temperature Control : Maintain 50–60°C to balance reaction speed and byproduct formation .

- Yield Tracking : Use LCMS to monitor intermediate formation in real time .

Advanced: How should researchers address discrepancies in spectral data (e.g., NMR shifts) between batches?

Answer:

- Batch Comparison : Analyze variations in solvent (DMSO-d6 vs. CDCl3), concentration, or temperature during NMR acquisition .

- Impurity Profiling : Use HPLC with diode-array detection to identify trace byproducts (e.g., unreacted starting materials) .

- Cross-Validation : Compare with published data for analogous triazole-pyrimidinone derivatives .

Advanced: What experimental design principles apply to studying the compound’s biological activity?

Answer:

- Dose-Response Studies : Use a factorial design to test concentration ranges (e.g., 1–100 µM) and assess IC50 values .

- Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle-only controls .

- Replicates : Perform triplicate assays to minimize variability in enzymatic inhibition assays .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Answer:

- Isotopic Labeling : Incorporate ¹⁵N or ¹³C into the triazole ring to track binding interactions via NMR .

- Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases) .

- Kinetic Assays : Measure enzyme inhibition rates under varying substrate concentrations .

Advanced: What strategies mitigate stability issues during long-term storage?

Answer:

- Stress Testing : Expose the compound to heat (40°C), light, and humidity; monitor degradation via LCMS .

- Lyophilization : Improve stability by storing as a lyophilized powder under inert gas (N2) .

- Additive Screening : Include antioxidants (e.g., BHT) in solution formulations .

Advanced: How can environmental impact assessments align with green chemistry principles?

Answer:

- Lifecycle Analysis : Track solvent waste (e.g., DMF) and replace with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst Recovery : Implement copper scavengers (e.g., silica-immobilized thiourea) to reduce heavy metal waste .

- Energy Efficiency : Optimize reflux steps using microwave-assisted synthesis .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and CYP450 interactions .

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify reactive sites .

- MD Simulations : Model membrane permeation using GROMACS .

Advanced: How should researchers validate conflicting bioactivity data across studies?

Answer:

- Assay Standardization : Use identical cell lines (e.g., HEK293) and incubation times .

- Data Normalization : Report activities relative to internal controls (e.g., % inhibition vs. untreated samples) .

- Meta-Analysis : Compare results with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.